molecular formula C11H8O5 B12082955 2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid CAS No. 42969-62-0

2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid

Katalognummer: B12082955
CAS-Nummer: 42969-62-0
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: WAUGKQWSQAUKPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid is a chemical compound with a unique structure that includes a carboxylic acid group, an ester linkage, and a hydroxypropynyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid derivatives with 3-butyn-2-ol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxypropynyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The ester linkage allows for the compound to be hydrolyzed, releasing active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid is unique due to its specific hydroxypropynyl group, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .

Eigenschaften

42969-62-0

Molekularformel

C11H8O5

Molekulargewicht

220.18 g/mol

IUPAC-Name

2-(1-hydroxyprop-2-ynoxycarbonyl)benzoic acid

InChI

InChI=1S/C11H8O5/c1-2-9(12)16-11(15)8-6-4-3-5-7(8)10(13)14/h1,3-6,9,12H,(H,13,14)

InChI-Schlüssel

WAUGKQWSQAUKPF-UHFFFAOYSA-N

Kanonische SMILES

C#CC(O)OC(=O)C1=CC=CC=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.